7-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
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Overview
Description
7-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring, with a bromine atom at the 7th position and a phenyl group at the 2nd position.
Preparation Methods
The synthesis of 7-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde. This reaction proceeds under conditions of phase transfer catalysis (solid-liquid) to afford the desired compound . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid. The structures of synthesized compounds are elucidated using spectral data such as 1H NMR and 13C NMR, as well as X-ray diffraction .
Chemical Reactions Analysis
7-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include halogenated derivatives, ethyl bromoacetate, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial agent, with studies indicating its effectiveness against various bacterial strains.
Materials Science: The unique structural properties of the compound make it suitable for use in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can form π-π interactions with aromatic amino acids in the binding sites of proteins, thereby influencing their activity . The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
7-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine can be compared with other imidazo[4,5-b]pyridine derivatives, such as:
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Similar in structure but with the bromine atom at the 6th position.
2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine: Contains ethyl and methyl groups instead of a phenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H8BrN3 |
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Molecular Weight |
274.12 g/mol |
IUPAC Name |
7-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C12H8BrN3/c13-9-6-7-14-12-10(9)15-11(16-12)8-4-2-1-3-5-8/h1-7H,(H,14,15,16) |
InChI Key |
DCOBFKMSJSWVQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC=CC(=C3N2)Br |
Origin of Product |
United States |
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